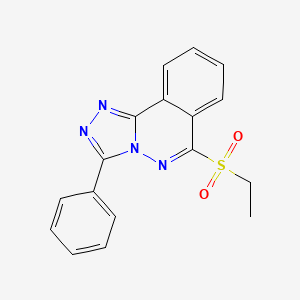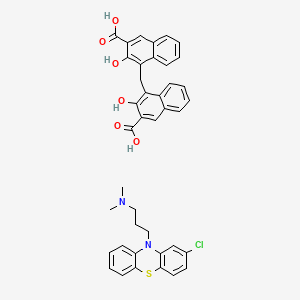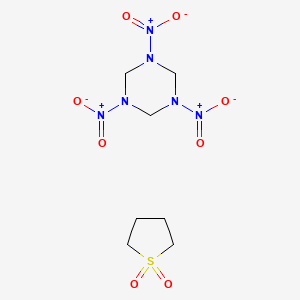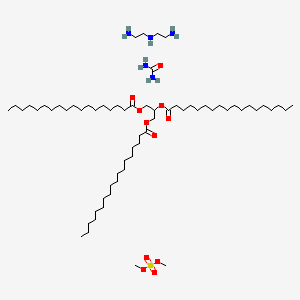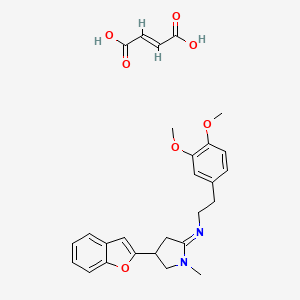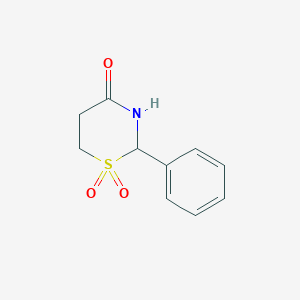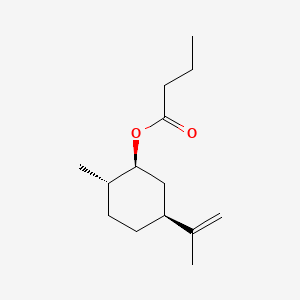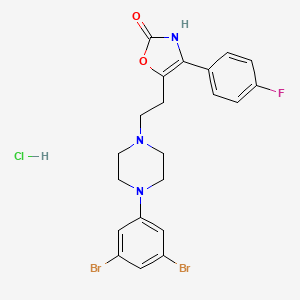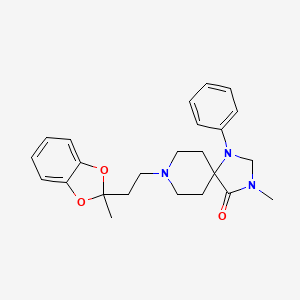
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various substituents, making it of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl and benzodioxolyl groups via nucleophilic or electrophilic substitution.
Reductive Amination: Formation of the triazaspirodecane core through reductive amination of suitable intermediates.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Multi-step synthesis in batch reactors with careful control of reaction conditions.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Electrophilic or nucleophilic substitution at aromatic or aliphatic positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1,3,8-Triazaspiro(4
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting neurological or psychiatric disorders.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spiro linkage and triazaspirodecane core.
Benzodioxolyl derivatives: Compounds featuring the benzodioxolyl group, often used in medicinal chemistry.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
102504-90-5 |
|---|---|
Formule moléculaire |
C24H29N3O3 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
3-methyl-8-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O3/c1-23(29-20-10-6-7-11-21(20)30-23)12-15-26-16-13-24(14-17-26)22(28)25(2)18-27(24)19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3 |
Clé InChI |
UBIPWOFOYDURIA-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC=C2O1)CCN3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


